molecular formula C22H21ClN2O7 B1660657 4-Epianhydrochlortetracycline CAS No. 81163-11-3

4-Epianhydrochlortetracycline

Cat. No.: B1660657
CAS No.: 81163-11-3
M. Wt: 460.9
InChI Key: WLYIHXRYRNHXOE-VIBFLENHSA-N
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Mechanism of Action

Target of Action

The primary target of 4-Epianhydrochlortetracycline is matrix metalloproteinase-9 (MMP-9) . MMP-9 is an enzyme that plays a crucial role in the degradation of extracellular matrix components, which is essential for various physiological and pathological processes .

Mode of Action

This compound interacts with its target, MMP-9, by inhibiting its activity in a dose-dependent manner . This interaction prevents MMP-9 from degrading collagen, a major component of the extracellular matrix .

Biochemical Pathways

By inhibiting MMP-9, this compound affects the collagen degradation pathway . This can have downstream effects on various physiological processes that rely on extracellular matrix remodeling, such as tissue repair, inflammation, and cancer metastasis .

Pharmacokinetics

It is known that tetracyclines, the class of antibiotics to which this compound belongs, are generally well-absorbed and widely distributed in the body .

Result of Action

The molecular effect of this compound’s action is the inhibition of MMP-9 activity, which results in reduced collagen degradation . On a cellular level, this can affect the behavior of cells that interact with the extracellular matrix, potentially influencing processes such as cell migration and tissue remodeling .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of tetracyclines . Additionally, the presence of certain metal ions can influence the binding of tetracyclines to their targets . .

Chemical Reactions Analysis

4-Epianhydrochlortetracycline undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to further degradation products.

    Reduction: Although less common, reduction reactions can alter the functional groups present in the compound.

    Substitution: This reaction can occur at various positions on the aromatic ring, leading to different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

4-Epianhydrochlortetracycline is unique due to its higher toxicity and lack of antibiotic activity compared to other tetracycline derivatives. Similar compounds include:

    Tetracycline: A broad-spectrum antibiotic used to treat various bacterial infections.

    Doxycycline: Another tetracycline derivative with a similar mechanism of action but lower toxicity.

    Chlortetracycline: An antibiotic used in veterinary medicine.

These compounds share a common core structure but differ in their specific functional groups and biological activities.

Properties

IUPAC Name

(4R,4aS,12aR)-7-chloro-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O7/c1-7-8-6-9-16(25(2)3)18(28)15(21(24)31)20(30)22(9,32)19(29)13(8)17(27)14-11(26)5-4-10(23)12(7)14/h4-5,9,16,26-27,30,32H,6H2,1-3H3,(H2,24,31)/t9-,16+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYIHXRYRNHXOE-VIBFLENHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C14)Cl)O)O)O)O)C(=O)N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C[C@H]3[C@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C14)Cl)O)O)O)O)C(=O)N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901016172
Record name 4-Epianhydrochlortetracycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901016172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81163-11-3
Record name 4-Epianhydrochlortetracycline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081163113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Epianhydrochlortetracycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901016172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-EPIANHYDROCHLORTETRACYCLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35ALT456Y9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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